4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole
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Overview
Description
4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of triazoloquinoline and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of the triazoloquinoline core. One common method involves the reaction of o-phenylenediamine with oxalic acid to form quinoxaline, which is then chlorinated and reacted with triazole-2-thiol to introduce the triazolo moiety . The final step involves the coupling of the triazoloquinoline with 3,5-dimethylisoxazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline or isoxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazoloquinoline or isoxazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth . The compound’s unique structure allows it to bind to these targets with high affinity, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline core instead of quinoline.
[1,2,4]Triazolo[4,3-a]quinoline: Lacks the isoxazole moiety, which may affect its biological activity.
[1,2,4]Triazolo[4,3-a]quinoline derivatives: Various derivatives with different substituents on the triazoloquinoline core.
Uniqueness
4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole is unique due to the combination of triazoloquinoline and isoxazole moieties, which may confer enhanced biological activity and specificity compared to similar compounds .
Biological Activity
The compound 4-(([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antiviral, and antimicrobial effects, supported by various studies.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a triazoloquinoline moiety and an isoxazole ring. The presence of sulfur in the thioether linkage is believed to enhance its biological activity. Below is a summary of its structural characteristics:
Feature | Description |
---|---|
Chemical Formula | C₁₄H₁₃N₅OS |
Molecular Weight | 297.35 g/mol |
Structural Elements | Triazole ring, quinoline moiety, isoxazole ring |
Anticancer Activity
Research indicates that compounds containing triazole and quinoline structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines:
- HepG2 (Hepatocellular carcinoma)
- HCT116 (Colorectal cancer)
- MCF-7 (Breast cancer)
For instance, a derivative with similar structural features demonstrated IC₅₀ values ranging from 2.44 to 9.43 μM against these cell lines, indicating potent cytotoxic activity . The mechanism behind this activity may involve DNA intercalation and inhibition of topoisomerase II, which are critical for DNA replication and cellular proliferation.
Antiviral and Antimicrobial Activity
The compound has also been investigated for its antiviral and antimicrobial properties. Preliminary studies suggest that it may interact with DNA through intercalation, which could inhibit viral replication processes. Additionally, triazole derivatives have been noted for their ability to inhibit enzymes involved in microbial metabolism .
A summary of the biological activities observed is presented below:
Activity Type | Cell Lines/Pathogens | IC₅₀ Values (μM) |
---|---|---|
Anticancer | HepG2 | 6.29 |
HCT116 | 2.44 | |
MCF-7 | Not specified | |
Antiviral | Various viruses (specifics not detailed) | Not specified |
Antimicrobial | Bacterial strains (specifics not detailed) | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The compound's structure allows it to insert between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and viral replication.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study on [1,2,4]triazolo[4,3-c]quinazolines revealed significant cytotoxicity against HepG2 and HCT116 cell lines with IC₅₀ values indicating strong potential as therapeutic agents .
- Another investigation focused on the synthesis of derivatives that demonstrated anti-proliferative activities against various cancer types and highlighted the role of specific substituents in enhancing biological activity .
Properties
IUPAC Name |
3,5-dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-13(11(2)21-19-10)9-22-16-18-17-15-8-7-12-5-3-4-6-14(12)20(15)16/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGIKMRXSNQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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